molecular formula C7H3BrClFO2 B221309 3-Bromo-6-chloro-2-fluorobenzoic acid CAS No. 702640-51-5

3-Bromo-6-chloro-2-fluorobenzoic acid

Cat. No.: B221309
CAS No.: 702640-51-5
M. Wt: 253.45 g/mol
InChI Key: RMFKXLDHDDWWGR-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a benzoic acid derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique properties.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

Mode of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, potentially altering their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-6-chloro-2-fluorobenzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 6-chloro-2-fluorobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoic Acids: Formed through substitution reactions.

    Esters and Alcohols: Formed through oxidation and reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-fluorobenzoic acid is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-bromo-6-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFKXLDHDDWWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of lithium diiosopropyl amide is generated by adding n-BuLi (360 mL of 2 M solution in THF) to diisopropylamine (73 g, 0.722 mol) in 500 mL of anhydrous THF while a reaction temperature of −60° C. is maintained by cooling in dry-ice acetone bath. After stirring for 30 minutes, 1-bromo-4-chloro-2-fluorobenzene (75 g, 0.36 mol) is added and stirring maintained at −70° C. for 2 hours. The cold solution is then transferred, via a cannula, under an inert atmosphere to a suspension of solid CO2 (100 g, excess) in anhydrous Et2O. The mixture is allowed to warm to room temperature with stirring and then the solvent removed by rotary evaporator. The residual solid is treated with 1 N HCl solution until pH=3.0 and the mixture is filtered. The white solid that is obtained is suspended in 1000 mL of 2 N HCl solution and stirred for an additional 1 hour. The suspension is filtered to collect a white solid which is air dried, suspended in 100 mL of hexanes and collected to give 2-chloro-5-bromo-6-fluorobenzoic acid.
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0 (± 1) mol
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360 mL
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73 g
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500 mL
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75 g
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100 g
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dry-ice acetone
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.